molecular formula C5H13O3PS B13798903 Phosphorothioic acid, O,O-dimethyl S-propyl ester CAS No. 76936-70-4

Phosphorothioic acid, O,O-dimethyl S-propyl ester

Cat. No.: B13798903
CAS No.: 76936-70-4
M. Wt: 184.20 g/mol
InChI Key: CSKHPKBIXZSVJO-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-dimethyl S-propyl ester is an organophosphorus compound widely used in various applications, particularly in agriculture as a systemic insecticide and acaricide. It is known for its effectiveness against sucking insects and its ability to act as a systemic agent, meaning it can be absorbed and translocated within plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorothioic acid, O,O-dimethyl S-propyl ester can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with methanol and propyl mercaptan under controlled conditions. The reaction typically proceeds as follows: [ \text{PCl}_3 + 2 \text{CH}_3\text{OH} + \text{C}_3\text{H}_7\text{SH} \rightarrow \text{(CH}_3\text{O})_2\text{P(S)C}_3\text{H}_7 + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-dimethyl S-propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines.

Major Products Formed

    Oxidation: Phosphorus oxides.

    Reduction: Phosphine gas.

    Substitution: Various substituted phosphorothioates.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O-dimethyl S-propyl ester involves its interaction with the nervous system of insects. It inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to an accumulation of acetylcholine at nerve synapses. This results in continuous nerve signal transmission, causing paralysis and death of the insect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, O,O-dimethyl S-propyl ester is unique due to its specific ester and propyl groups, which confer distinct chemical properties and biological activity. Its effectiveness as a systemic insecticide and its ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.

Properties

CAS No.

76936-70-4

Molecular Formula

C5H13O3PS

Molecular Weight

184.20 g/mol

IUPAC Name

1-dimethoxyphosphorylsulfanylpropane

InChI

InChI=1S/C5H13O3PS/c1-4-5-10-9(6,7-2)8-3/h4-5H2,1-3H3

InChI Key

CSKHPKBIXZSVJO-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(OC)OC

Origin of Product

United States

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